molecular formula C24H30N6O2 B11238053 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B11238053
M. Wt: 434.5 g/mol
InChI Key: YXEXSPBNUFZHQQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one: Lacks the piperazine moiety.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxoethyl)pyrimidin-4(3H)-one: Lacks the phenylpiperazine group.

Uniqueness

The presence of the phenylpiperazine group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one distinguishes it from similar compounds. This structural feature may confer unique biological or chemical properties, making it a compound of interest for further study.

Properties

Molecular Formula

C24H30N6O2

Molecular Weight

434.5 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one

InChI

InChI=1S/C24H30N6O2/c1-5-21-19(4)25-24(30-18(3)15-17(2)26-30)29(23(21)32)16-22(31)28-13-11-27(12-14-28)20-9-7-6-8-10-20/h6-10,15H,5,11-14,16H2,1-4H3

InChI Key

YXEXSPBNUFZHQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3)N4C(=CC(=N4)C)C)C

Origin of Product

United States

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